(Nitrométhyl)cyclohexane

Vue d'ensemble

Description

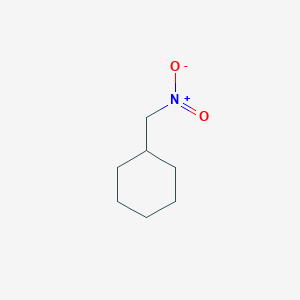

(Nitromethyl)cyclohexane is a chemical compound with the molecular formula C7H13NO2 . It contains a total of 23 bonds, including 10 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 six-membered ring, and 1 nitro group (aliphatic) .

Molecular Structure Analysis

The molecular structure of (Nitromethyl)cyclohexane includes a six-membered ring and a nitro group . The cyclohexane ring in this compound is likely to adopt a chair conformation, which is the most stable conformation for cyclohexane . This conformation eliminates angle strain and eclipsing strain, making the molecule more stable .

Applications De Recherche Scientifique

Analyse complète des applications du (Nitrométhyl)cyclohexane

This compound est un composé chimique polyvalent avec une gamme d'applications dans la recherche scientifique et l'industrie. Voici une analyse détaillée de ses applications uniques dans divers domaines.

Synthèse de produits à valeur ajoutée : L'hydrogénation catalytique du this compound peut conduire à la production de plusieurs produits à valeur ajoutée tels que la cyclohexanone oxime, la cyclohexanone, le cyclohexanol, la cyclohexylamine et la dicyclohexylamine . Ces composés ont des applications importantes dans l'industrie chimique, étant produits à grande échelle par des procédés en plusieurs étapes. La synthèse directe par hydrogénation sélective présente une excellente alternative, offrant une méthode plus respectueuse de l'environnement et plus rentable .

Intermédiaires pharmaceutiques : Le composé sert de précurseur pour les intermédiaires pharmaceutiques. Par exemple, la cyclohexanone, qui peut être dérivée du this compound, est utilisée dans la synthèse du caprolactame, un précurseur du nylon 6, un matériau largement utilisé dans la production de fibres pour textiles et tapis .

Synthèse agrochimique : Dans la recherche agrochimique, les dérivés du this compound sont utilisés pour synthétiser des pesticides et des herbicides. La polyvalence structurelle du composé permet la création de divers agents actifs qui peuvent cibler des ravageurs spécifiques ou des maladies des plantes.

Bloc de construction de la synthèse organique : En tant que bloc de construction dans la synthèse organique, le this compound est impliqué dans la construction de molécules complexes. Il peut être transformé en une cyclohexanone monosubstituée, qui est un intermédiaire polyvalent pour la synthèse de produits naturels et le développement de nouvelles méthodologies synthétiques .

Science des matériaux : Dans la science des matériaux, les dérivés du this compound sont utilisés pour développer de nouveaux polymères aux propriétés uniques. Ces polymères peuvent avoir des applications allant des matériaux biodégradables aux plastiques haute performance pour les applications d'ingénierie.

Développement de catalyseurs : Le composé est également utilisé dans le développement de catalyseurs pour les réactions chimiques. Les chercheurs étudient l'hydrogénation du this compound pour comprendre et améliorer les processus catalytiques, ce qui peut conduire à une production chimique industrielle plus efficace .

Chimie environnementale : En chimie environnementale, le this compound est étudié pour son utilisation potentielle dans les processus de biorémédiation. Ses dérivés pourraient aider à décomposer les polluants ou à synthétiser des solvants respectueux de l'environnement.

Chimie de flux : La transition de la chimie en batch à la chimie de flux est une tendance importante dans la fabrication durable. This compound's role in this field includes its use in flow systems for three-phase catalytic hydrogenation, which offers advantages like easy scale-up and process intensification .

Safety and Hazards

Mécanisme D'action

Target of Action

(Nitromethyl)cyclohexane is a nitro-containing compound . Nitro-containing compounds are important structural moieties in drugs, natural products, and small molecule therapeutics . They are widely used in a variety of organic transformations . .

Mode of Action

The mode of action of (Nitromethyl)cyclohexane involves radical reactions . These compounds have been successfully applied in the preparation of amines, oximes, alkenes, nitrones, and alcohols through the radical-initiated pathway . The radical reactions involving the nitro group and various transformations have been summarized in recent reviews .

Biochemical Pathways

(Nitromethyl)cyclohexane could be involved in the synthesis of various useful chemicals: cyclohexanone oxime, cyclohexanone, cyclohexanol, cyclohexylamine, and dicyclohexylamine . Each one of these compounds found application in the modern chemical industry and has been produced on a large scale in multi-step processes . The possibility of direct synthesis via selective hydrogenation of nitrocyclohexane seems to be an excellent alternative .

Pharmacokinetics

The molecular weight of (nitromethyl)cyclohexane is 1411677 , which could influence its pharmacokinetic properties.

Result of Action

The result of the action of (Nitromethyl)cyclohexane is the production of various useful chemicals through the radical-initiated pathway . These chemicals have wide applications in the modern chemical industry .

Analyse Biochimique

Biochemical Properties

(Nitromethyl)cyclohexane plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidation-reduction reactions, such as monooxygenases and dehydrogenases. These enzymes facilitate the conversion of (Nitromethyl)cyclohexane to other metabolites, which can then participate in further biochemical pathways . Additionally, (Nitromethyl)cyclohexane can form non-covalent interactions with proteins, influencing their structure and function .

Cellular Effects

The effects of (Nitromethyl)cyclohexane on cells and cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving oxidative stress responses. (Nitromethyl)cyclohexane can induce changes in gene expression related to detoxification and stress response pathways . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, (Nitromethyl)cyclohexane exerts its effects through several mechanisms. It can bind to specific sites on enzymes, either inhibiting or activating their activity. For example, (Nitromethyl)cyclohexane has been shown to inhibit certain dehydrogenases, leading to an accumulation of specific metabolites . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (Nitromethyl)cyclohexane change over time. Initially, it may cause acute cellular responses, such as oxidative stress and enzyme inhibition. Over longer periods, (Nitromethyl)cyclohexane can undergo degradation, leading to the formation of various metabolites that may have different biological activities . Studies have shown that prolonged exposure to (Nitromethyl)cyclohexane can result in adaptive cellular responses, including upregulation of detoxification pathways .

Dosage Effects in Animal Models

The effects of (Nitromethyl)cyclohexane vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function. At higher doses, (Nitromethyl)cyclohexane can cause significant toxicity, including neurobehavioral effects and oxidative damage . Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects .

Metabolic Pathways

(Nitromethyl)cyclohexane is involved in several metabolic pathways. It is metabolized by enzymes such as monooxygenases and dehydrogenases, leading to the formation of cyclohexanol and other metabolites . These metabolites can further participate in metabolic pathways, influencing metabolic flux and metabolite levels . The involvement of (Nitromethyl)cyclohexane in these pathways highlights its potential impact on overall cellular metabolism.

Transport and Distribution

Within cells and tissues, (Nitromethyl)cyclohexane is transported and distributed through various mechanisms. It can diffuse across cell membranes and may be transported by specific carrier proteins . The distribution of (Nitromethyl)cyclohexane within tissues is influenced by factors such as blood flow and tissue affinity . This compound can accumulate in certain tissues, potentially leading to localized effects.

Subcellular Localization

The subcellular localization of (Nitromethyl)cyclohexane is an important factor in its activity and function. It has been observed to localize to specific cellular compartments, such as the mitochondria and endoplasmic reticulum . This localization is often mediated by targeting signals or post-translational modifications that direct (Nitromethyl)cyclohexane to these compartments . The subcellular distribution of (Nitromethyl)cyclohexane can influence its interactions with biomolecules and its overall biological effects.

Propriétés

IUPAC Name |

nitromethylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c9-8(10)6-7-4-2-1-3-5-7/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYXAUWIWPPUGLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30949115 | |

| Record name | (Nitromethyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30949115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2625-30-1 | |

| Record name | NSC3634 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3634 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Nitromethyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30949115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

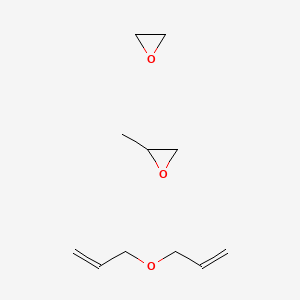

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bis[2-(2-hydroxyethoxy)ethyl]-(2-hydroxyethyl)-octadecylazanium;chloride](/img/structure/B1618759.png)

![2-amino-N-[4-amino-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-3-(1-hydroxyethyl)-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]-3-hydroxybutanamide](/img/structure/B1618778.png)